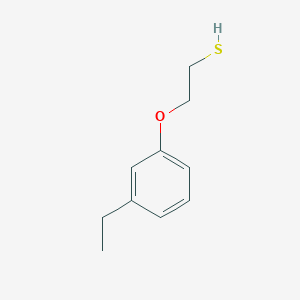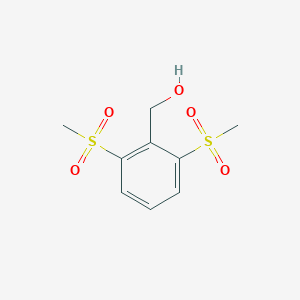
(2,6-Dimethanesulfonylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethanesulfonylphenyl)methanol is an organic compound with the molecular formula C9H12O5S2 It is characterized by the presence of two methanesulfonyl groups attached to a phenyl ring, with a methanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethanesulfonylphenyl)methanol typically involves the sulfonation of a phenylmethanol derivative. One common method includes the reaction of phenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methanesulfonyl groups at the 2 and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethanesulfonylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl groups results in thiol derivatives.
- Substitution reactions produce various functionalized phenylmethanol derivatives.
Scientific Research Applications
(2,6-Dimethanesulfonylphenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,6-Dimethanesulfonylphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenylmethanol: Lacks the methanesulfonyl groups, resulting in different reactivity and applications.
2,6-Dimethylphenol: Contains methyl groups instead of methanesulfonyl groups, leading to distinct chemical properties.
Methanesulfonylphenol: Similar structure but without the methanol group, affecting its solubility and reactivity.
Uniqueness: (2,6-Dimethanesulfonylphenyl)methanol is unique due to the presence of both methanesulfonyl and methanol groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H12O5S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
[2,6-bis(methylsulfonyl)phenyl]methanol |
InChI |
InChI=1S/C9H12O5S2/c1-15(11,12)8-4-3-5-9(7(8)6-10)16(2,13)14/h3-5,10H,6H2,1-2H3 |
InChI Key |
WLLFCRKGDHMDSM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
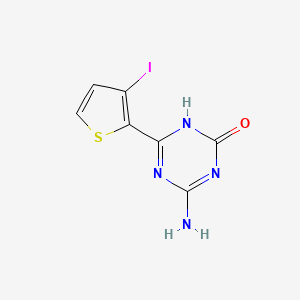
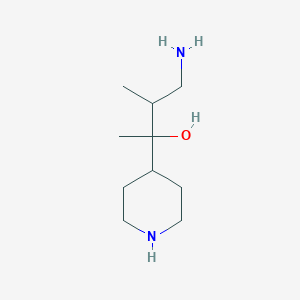

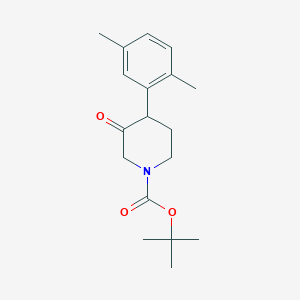
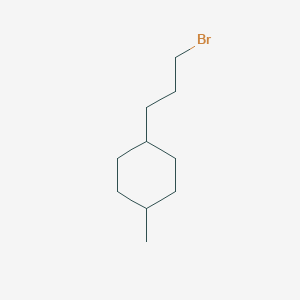
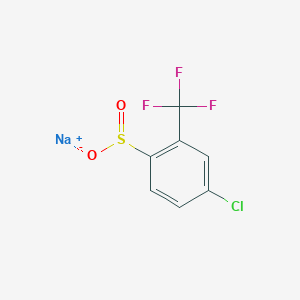
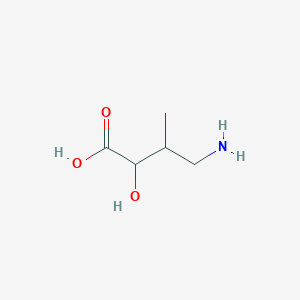
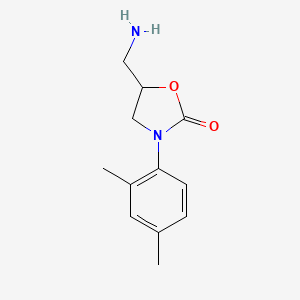
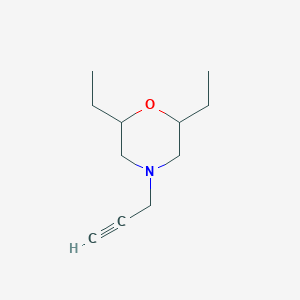
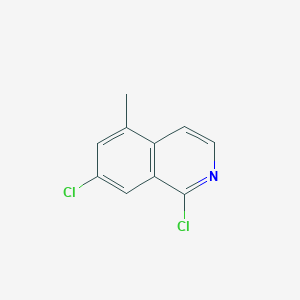
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
